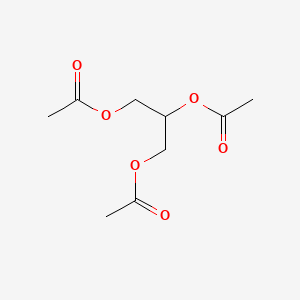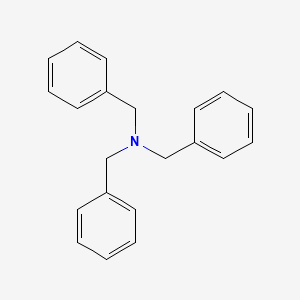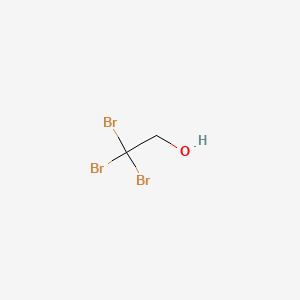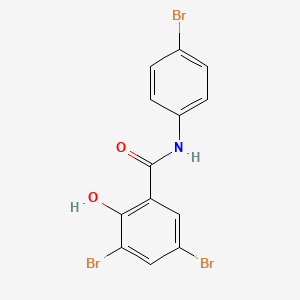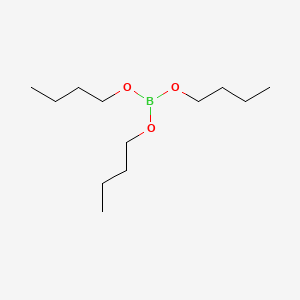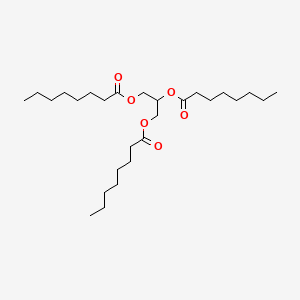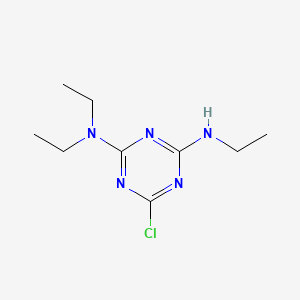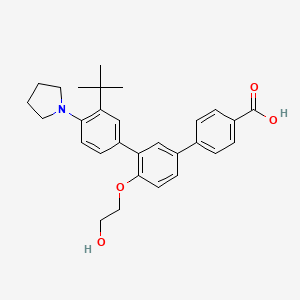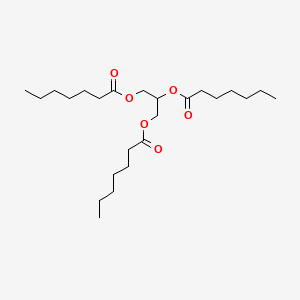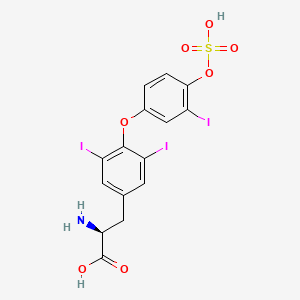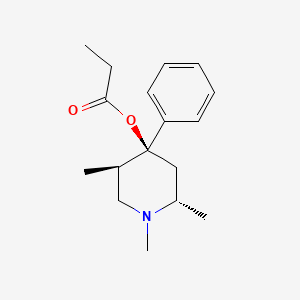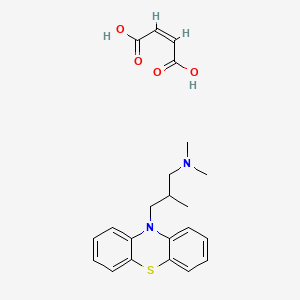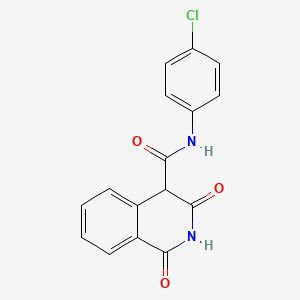
Tesicam
Vue d'ensemble
Description
TESICAM: est un composé breveté par Pfizer, Chas. et Co., Inc. Il appartient à la catégorie des agents anti-inflammatoires. Dans des modèles précliniques, this compound a démontré une activité anti-inflammatoire puissante contre l'œdème induit par la carragénine chez le rat .
Méthodes De Préparation
Voies de synthèse:: Les voies de synthèse de TESICAM ne sont pas largement documentées dans le domaine public. Il est probable que des méthodes de synthèse organique impliquant des dérivés de l'isoquinoléine soient utilisées.
Conditions de réaction:: Les conditions de réaction spécifiques pour la synthèse de this compound restent exclusives. Les chercheurs devraient explorer la littérature ou les brevets pour découvrir des protocoles de synthèse détaillés.
Production industrielle:: La production industrielle de this compound implique la mise à l'échelle du processus de synthèse. Des entreprises comme Pfizer optimiseraient les conditions de réaction, les étapes de purification et le rendement afin d'assurer une production à grande échelle efficace.
Analyse Des Réactions Chimiques
TESICAM subit probablement diverses réactions chimiques. Voici quelques possibilités :
Oxydation: Les processus oxydatifs pourraient conduire à la formation de groupes fonctionnels (par exemple, hydroxylation).
Réduction: Les réactions de réduction peuvent modifier la structure du composé.
Substitution: La substitution d'atomes ou de groupes spécifiques peut produire des dérivés.
Condensation: this compound pourrait participer à des réactions de condensation.
Réactifs et conditions courantes:: Sans données spécifiques, nous ne pouvons que spéculer sur les réactifs et les conditions. Les réactifs typiques comprennent les oxydants (par exemple, KMnO4), les agents réducteurs (par exemple, NaBH4) et les acides de Lewis (par exemple, AlCl3).
Produits principaux:: Les produits principaux de this compound dépendraient des réactions spécifiques effectuées. Il pourrait s'agir de dérivés hydroxylés, réduits ou substitués.
4. Applications de la recherche scientifique
Les applications de this compound s'étendent à divers domaines :
Chimie: Les chercheurs étudient sa réactivité, sa stabilité et son potentiel en tant que composant de base pour d'autres composés.
Biologie: Les recherches se concentrent sur ses interactions avec les molécules biologiques (par exemple, les enzymes, les récepteurs).
Médecine: Les propriétés anti-inflammatoires de this compound la rendent pertinente pour le développement de médicaments.
Industrie: Les entreprises explorent son utilisation en science des matériaux ou comme matière première pour d'autres médicaments.
5. Mécanisme d'action
Le mécanisme précis par lequel this compound exerce ses effets anti-inflammatoires reste un domaine de recherche actif. Il implique probablement des interactions avec des cibles cellulaires spécifiques ou des voies de signalisation. Des études supplémentaires sont nécessaires pour élucider ces mécanismes.
Applications De Recherche Scientifique
TESICAM’s applications extend across various fields:
Chemistry: Researchers study its reactivity, stability, and potential as a building block for other compounds.
Biology: Investigations focus on its interactions with biological molecules (e.g., enzymes, receptors).
Medicine: this compound’s anti-inflammatory properties make it relevant for drug development.
Industry: Companies explore its use in materials science or as a starting material for other drugs.
Mécanisme D'action
The precise mechanism by which TESICAM exerts its anti-inflammatory effects remains an area of active research. It likely involves interactions with specific cellular targets or signaling pathways. Further studies are needed to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
La particularité de TESICAM réside dans sa structure spécifique et son activité anti-inflammatoire. Malheureusement, aucun analogue direct n'est largement connu. Les chercheurs peuvent le comparer à des dérivés de l'isoquinoléine apparentés ou explorer ses caractéristiques distinctes.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-1,3-dioxo-4H-isoquinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c17-9-5-7-10(8-6-9)18-15(21)13-11-3-1-2-4-12(11)14(20)19-16(13)22/h1-8,13H,(H,18,21)(H,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCORKBTTGTRDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)NC2=O)C(=O)NC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865021 | |
| Record name | N-(4-Chlorophenyl)-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21925-88-2 | |
| Record name | Tesicam [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021925882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TESICAM | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355083 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Chlorophenyl)-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21925-88-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TESICAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X48DWE4EM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



